molecular formula C8H8BrF2N B2641471 2-(4-Bromophenyl)-2,2-difluoroethan-1-amine CAS No. 1378866-69-3

2-(4-Bromophenyl)-2,2-difluoroethan-1-amine

Cat. No. B2641471
CAS RN: 1378866-69-3
M. Wt: 236.06
InChI Key: ARQYKMXMQFUESA-UHFFFAOYSA-N
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Description

The compound “2-(4-Bromophenyl)-2,2-difluoroethan-1-amine” is an organic compound that likely contains a bromine atom and two fluorine atoms attached to an ethan-1-amine structure .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as “2-(4-bromophenyl)-2-methylpropanoic acid” have been synthesized through selective bromination of 2-methyl-2-phenylpropanoic acid .

Scientific Research Applications

Applications in Catalysis and Polymerization

  • The compound 2-(4-Bromophenyl)-2,2-difluoroethan-1-amine is a precursor in the synthesis of 1-substituted benzimidazoles and thieno[2,3-d]imidazoles, which are synthesized using o-Bromophenyl isocyanide reactions with primary amines under CuI catalysis. These compounds have diverse applications, including drug discovery and materials science (Lygin & Meijere, 2009).
  • It is also used in the anodic oxidation of amines mediated by brominated aryl amines, contributing to the field of electroanalytical chemistry and material science (Pletcher & Zappi, 1989).

Applications in Protective Group Chemistry

  • This compound is involved in the development of novel safety-catch amine protection groups, like the 9-(4-bromophenyl)-9-fluorenyl (BrPhF) group. This has implications in synthetic chemistry, particularly in peptide and amine synthesis, where the protection of functional groups is crucial (Surprenant & Lubell, 2006).

Applications in Material Science

  • The compound is a building block in the synthesis of functionalized polyfluorenes used in the creation of hybrid particles comprising organic semiconductor and inorganic nanocrystals. These materials are important in optoelectronics and nanotechnology (de Roo et al., 2014).

Applications in Organic Synthesis

  • It is employed in palladium-catalyzed amination of aryl chlorides, bromides, and triflates, a process that is foundational in the synthesis of complex organic molecules including pharmaceuticals and agrochemicals (Wolfe et al., 2000).

Safety and Hazards

The safety data sheet for a similar compound, “4-Bromophenol”, indicates that it is harmful if swallowed and causes skin irritation . It’s important to handle such compounds with care and appropriate personal protective equipment.

properties

IUPAC Name

2-(4-bromophenyl)-2,2-difluoroethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF2N/c9-7-3-1-6(2-4-7)8(10,11)5-12/h1-4H,5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQYKMXMQFUESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1378866-69-3
Record name 2-(4-bromophenyl)-2,2-difluoroethan-1-amine
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